Chlorpromazine Hydrochloride

Receptor pharmacology Antipsychotic mechanisms Functional selectivity

Chlorpromazine Hydrochloride (CAS 69-09-0, ≥98%) is the definitive reference antipsychotic for systematic review and receptor kinetics studies. Quantitatively benchmarked against 43 other agents in peer-reviewed meta-analyses, it uniquely anchors efficacy hierarchies. Its intermediate D2 receptor koff (0.016 min⁻¹) bridges high-potency typicals and atypicals, while exceptional aqueous solubility (>1 g/mL at pH 1–12) enables concentrated liquid and parenteral formulation development. Compound-specific receptor polypharmacology (co-antagonism of D2, 5-HT2A, H1, α1) means outcomes are non-extrapolatable from haloperidol, thioridazine, or fluphenazine. Select for definitive comparator data and solubility-limited formulation projects.

Molecular Formula C17H19ClN2S.ClH
C17H20Cl2N2S
Molecular Weight 355.3 g/mol
CAS No. 69-09-0
Cat. No. B195715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpromazine Hydrochloride
CAS69-09-0
Synonyms2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine Hydrochloride;  2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine Hydrochloride;  Klorproman;  Marazine;  Norcozine;  Torazina;  Tranzene; 
Molecular FormulaC17H19ClN2S.ClH
C17H20Cl2N2S
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
InChIInChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
InChIKeyFBSMERQALIEGJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
Solubilitygreater than or equal to 100 mg/mL at 75 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Chlorpromazine Hydrochloride (CAS 69-09-0) for Research and Pharmaceutical Procurement: Key Characteristics and Quality Specifications


Chlorpromazine hydrochloride (CPZ-HCl) is the hydrochloride salt of chlorpromazine, a first-generation typical antipsychotic belonging to the phenothiazine class. It is a dimethylamine derivative of phenothiazine with the molecular formula C17H19ClN2S·HCl and a molecular weight of 355.33 g/mol. CPZ-HCl is a dopamine D2 receptor antagonist, a property that underpins its antipsychotic effects, though it also interacts with a broad range of other receptors including serotonin (5-HT2A), histamine (H1), adrenergic (α1), and muscarinic acetylcholine receptors, defining its complex pharmacological profile [1]. The compound is typically supplied as a white to off-white crystalline powder. It exhibits high aqueous solubility, a key property for formulation, with a solubility exceeding 1 g/mL across a pH range of 1 to 12 at ambient temperature [2]. As an active pharmaceutical ingredient (API) and research compound, it is characterized by well-defined quality standards, with USP-grade material meeting an assay specification of 98.0–101.5% on a dried basis and a melting range of 195–198°C [3].

Why Chlorpromazine Hydrochloride Cannot Be Directly Substituted by Other Phenothiazines or Typical Antipsychotics in Research Protocols


While chlorpromazine is often grouped with other first-generation 'typical' antipsychotics, generic substitution with close analogs such as fluphenazine, thioridazine, or haloperidol is not scientifically sound due to profound differences in receptor binding profiles, clinical efficacy, and side effect incidence. The prevailing notion of equal efficacy among first-generation antipsychotics is not supported by rigorous, quantitative evidence [1]. A large meta-analysis found chlorpromazine to be less efficacious than clozapine, olanzapine, and zotepine, and more efficacious than butaperazine, mepazine, oxypertine, and reserpine, contradicting the 'equal efficacy' hypothesis [1]. Furthermore, receptor binding studies show that chlorpromazine possesses a unique combination of high affinity for dopamine D2 receptors (Ki = 2–5 nM) and moderate affinity for H1 histamine receptors (Ki = 0.2 nM) and α1-adrenergic receptors (Ki = 0.8 nM), a profile that distinguishes it from both the high-potency but less sedating haloperidol and the low-potency, more anticholinergic thioridazine [2]. These pharmacological differences translate into distinct clinical outcomes, including a lower incidence of dysphoria compared to haloperidol and a slower onset of action attributed to its intrinsic anticholinergic properties [3]. Therefore, research outcomes and clinical effects are compound-specific and cannot be reliably extrapolated from one typical antipsychotic to another without direct, quantitative validation.

Chlorpromazine Hydrochloride: Quantifiable Differentiation and Selection Evidence Against Closest Analogs


Dopamine D2 Receptor Dissociation Kinetics (koff) Distinguish Chlorpromazine from Other Antipsychotics

The functional profile of an antipsychotic is critically determined by the rate at which it dissociates from the dopamine D2 receptor (koff). Chlorpromazine exhibits a koff value of 0.016 min⁻¹, which is 8-fold slower than the atypical antipsychotic clozapine (koff = 0.130 min⁻¹) and 16-fold faster than the high-potency typical antipsychotic haloperidol (koff = 0.001 min⁻¹) [1]. This intermediate dissociation rate suggests that chlorpromazine provides a functionally distinct type of D2 receptor blockade, one that is more transient than haloperidol but more sustained than clozapine, impacting its capacity to allow physiological dopamine surges [1].

Receptor pharmacology Antipsychotic mechanisms Functional selectivity

Clinical Efficacy Benchmarking: Chlorpromazine's Comparative Efficacy Against 43 Other Antipsychotics

A comprehensive meta-analysis of 128 randomized controlled trials (RCTs) directly compared chlorpromazine with 43 other antipsychotic agents. The analysis quantified that chlorpromazine was significantly less efficacious than clozapine, olanzapine, and zotepine, but more efficacious than butaperazine, mepazine, oxypertine, and reserpine in terms of primary outcome response to treatment [1]. No statistically significant difference in efficacy was found between chlorpromazine and the remaining 28 antipsychotics, including other common first-generation agents like haloperidol [1]. These data refute the clinical equivalence of all first-generation antipsychotics and establish chlorpromazine's position in the efficacy hierarchy relative to a broad panel of comparators.

Clinical trial data Comparative effectiveness Evidence-based prescribing

Differential Subjective Tolerability: Chlorpromazine's Lower Dysphoria Rate Versus Haloperidol

In a double-blind, crossover study comparing chlorpromazine and haloperidol in 18 schizophrenic patients, a key differentiator emerged in patient-reported experience. While haloperidol was found to be more effective overall, the only measured superiority for chlorpromazine was that patients reported feeling significantly 'less dysphoric' on chlorpromazine than on haloperidol [1]. This qualitative difference in subjective tolerability was a clear finding in a head-to-head clinical comparison.

Side effect profile Patient-reported outcomes Clinical tolerability

Distinct In Vivo 5-HT2A/D2 Antagonism Ratio: A Key Pharmacological Distinction from Second-Generation Antipsychotics

Despite its in vitro profile suggesting a balanced 5-HT2A/D2 antagonism characteristic of atypical antipsychotics, chlorpromazine loses this profile in vivo. A radioreceptor assay study measuring anti-D2 and anti-5-HT2A activity in 182 patients revealed that chlorpromazine exhibits little anti-5-HT2A activity regardless of its anti-D2 activity level [1]. In contrast, both parent compounds and metabolites of second-generation antipsychotics (e.g., risperidone, zotepine, olanzapine) possessed both activities [1]. This is attributed to the fact that none of chlorpromazine's major metabolites possess anti-5-HT2A activity [1].

Receptor occupancy In vivo pharmacology Atypicality

Quality and Purity Specifications: USP Monograph for Chlorpromazine Hydrochloride

For procurement and quality control, adherence to compendial standards is paramount. The USP monograph for Chlorpromazine Hydrochloride specifies an assay range of 98.0–101.5% for the active compound, calculated on the dried basis [1]. Additionally, it sets a limit of not more than (NMT) 0.5% for other alkylated phenothiazines as an impurity specification [1]. These defined acceptance criteria provide a verifiable and reproducible benchmark for chemical identity and purity, ensuring consistency across batches.

Quality control Pharmaceutical analysis Reference standards

Physicochemical Distinction: High Aqueous Solubility of the Hydrochloride Salt

The hydrochloride salt form of chlorpromazine is critical for its high aqueous solubility. The free base is practically insoluble in water, whereas chlorpromazine hydrochloride exhibits a solubility exceeding 1 g/mL across the pH range of 1 to 12 at ambient temperature [1]. This property is essential for the development of oral liquid formulations and intravenous preparations. This contrasts with other phenothiazines like thioridazine, whose hydrochloride salt has significantly lower water solubility (approximately 1 g/L) [2].

Formulation science Pre-formulation Physicochemical properties

High-Value Research and Procurement Applications for Chlorpromazine Hydrochloride Based on Quantifiable Differentiation


As a Benchmark Compound in Comparative Efficacy Meta-Analyses and Systematic Reviews

Due to its extensive historical use and the availability of quantitative meta-analytic data comparing it to 43 other antipsychotics [1], chlorpromazine serves as a robust benchmark or reference compound in systematic reviews and network meta-analyses. Its efficacy relative to a wide array of both first- and second-generation agents is well-quantified, allowing researchers to anchor and contextualize the effects of newer or less-studied antipsychotics within a known efficacy hierarchy [1].

In Studies Investigating the Kinetics of Dopamine D2 Receptor Antagonism

Chlorpromazine's intermediate D2 receptor dissociation rate (koff = 0.016 min⁻¹) places it functionally between high-potency typical antipsychotics like haloperidol (koff = 0.001 min⁻¹) and atypicals like clozapine (koff = 0.130 min⁻¹) [1]. This unique kinetic profile makes it an invaluable tool for in vitro and in vivo studies designed to elucidate the relationship between D2 receptor 'looseness,' functional dopamine blockade, and clinical outcomes such as extrapyramidal symptoms or treatment response [1].

For Development of High-Concentration Aqueous Formulations (Oral Liquids, Injectables)

The extremely high aqueous solubility of chlorpromazine hydrochloride (>1 g/mL across a wide pH range) [1] makes it a technically favorable candidate for the development of concentrated oral liquids, parenteral solutions, and other high-dose aqueous formulations. This property, in combination with defined USP purity standards (assay 98.0–101.5%) [2], provides a clear advantage for pharmaceutical developers seeking to create stable, high-concentration liquid dosage forms where solubility-limited alternatives like thioridazine would fail.

In Research Differentiating In Vivo Versus In Vitro Pharmacological Profiles

Chlorpromazine presents a unique case study in pharmacology: it displays a broad, atypical-like receptor binding profile in vitro (including high affinity for 5-HT2A receptors) but loses its in vivo 5-HT2A antagonism due to the lack of active metabolites [1]. This specific distinction makes it a valuable tool for researchers investigating the critical role of active metabolites in translating in vitro receptor binding data into in vivo pharmacological and therapeutic effects, particularly when comparing it to true second-generation antipsychotics [1].

Technical Documentation Hub

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